10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
N-Arylation Reaction: The process begins with the N-arylation of 2-aminophenol using 2-halogenated benzoic or phenylacetic acids.
Intramolecular Lactonization or Acylation: The triarylamines undergo chemo- and regio-selective intramolecular lactonization or acylation under mild conditions to form the desired oxazepine structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibiting enzyme activity or modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones
- Acridones
- 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
- Dibenzo[b,f]azepin-10(11H)-ones
Uniqueness
10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18Cl2N2O5 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
5-butyl-7-(2,3-dichlorophenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-2-3-11-26-16-8-4-5-9-17(16)31-19-12-14(27(29)30)13-20(21(19)23(26)28)32-18-10-6-7-15(24)22(18)25/h4-10,12-13H,2-3,11H2,1H3 |
InChI Key |
ZKVSQIGVKNXLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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